molecular formula C13H13N B561826 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 CAS No. 1020718-97-1

4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5

Cat. No.: B561826
CAS No.: 1020718-97-1
M. Wt: 188.285
InChI Key: WAFBISYQIGCOQU-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-Amino-3-methylbiphenyl. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling. The molecular formula of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is C13H8D5N, and it has a molecular weight of 188.28 g/mol .

Scientific Research Applications

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 typically involves the introduction of deuterium atoms into the biphenyl structure. One common method is the catalytic deuteration of 4-Amino-3-methylbiphenyl using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic labeling. The product is then purified using techniques such as recrystallization and chromatography to obtain high-purity 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme activities. The compound’s unique isotopic labeling allows for precise tracking and analysis of its behavior in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBISYQIGCOQU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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